1,2-Diethylhydrazine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7699-31-2 |
|---|---|
Molecular Formula |
C4H13ClN2 |
Molecular Weight |
124.61 g/mol |
IUPAC Name |
1,2-diethylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-3-5-6-4-2;/h5-6H,3-4H2,1-2H3;1H |
InChI Key |
TZNBFFOIJFSWGW-UHFFFAOYSA-N |
SMILES |
CCNNCC.Cl.Cl |
Canonical SMILES |
CCNNCC.Cl |
melting_point |
336 °F (decomposes) (NTP, 1992) |
Other CAS No. |
7699-31-2 |
physical_description |
1,2-diethylhydrazine dihydrochloride is a white powder. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard |
solubility |
greater than or equal to 100 mg/mL at 64° F (NTP, 1992) |
Synonyms |
1,2-Diethylhydrazine Dihydrochloride; 1,2-Diethyl-hydrazine Dihydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Catalytic Approaches for 1,2 Diethylhydrazine Dihydrochloride
Classical and Evolving Synthetic Pathways to 1,2-Dialkylhydrazines
The synthesis of symmetrically substituted dialkylhydrazines, such as 1,2-diethylhydrazine (B154525), has traditionally relied on multi-step sequences, which are often being refined by more direct and efficient modern methods. rsc.org
Reductive Alkylation Strategies
Reductive alkylation provides a direct route to N-alkylhydrazine derivatives. organic-chemistry.org This strategy typically involves the reaction of hydrazine (B178648) with a carbonyl compound, such as an aldehyde or ketone, to form a hydrazone intermediate, which is then reduced. However, direct alkylation of hydrazine can be challenging due to the potential for overalkylation, leading to a mixture of products. princeton.edu
A notable method for preparing 1,2-dialkylhydrazines involves the reduction of azines. cdnsciencepub.com Azines are formed by the condensation of an aldehyde with hydrazine. For the synthesis of 1,2-diethylhydrazine, ethylideneazine is first prepared from acetaldehyde (B116499) and hydrazine. This intermediate is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the desired 1,2-diethylhydrazine. cdnsciencepub.comsci-hub.se This approach offers good yields and a more controlled pathway to the symmetrically substituted product. cdnsciencepub.com More recent advancements have also explored the use of imine reductases (IREDs) in biocatalytic reductive aminations, which can facilitate the condensation of a carbonyl with hydrazine to generate a hydrazone, followed by selective reduction. nih.gov
| Starting Materials | Key Intermediate | Reducing Agent/Catalyst | Product | Reference |
|---|---|---|---|---|
| Hydrazine, Acetaldehyde | Ethylideneazine | Lithium aluminum hydride (LiAlH₄) | 1,2-Diethylhydrazine | cdnsciencepub.com |
| Hydrazine derivatives, Carbonyl compounds | Hydrazone | α-Picoline-borane | N-Alkylhydrazine derivatives | organic-chemistry.orgorganic-chemistry.org |
| Hydrazine, Carbonyl compounds | Hydrazone | Imine reductases (IREDs) | Substituted N-alkylhydrazines | nih.gov |
Routes via N,N'-Diacylhydrazine Derivatives and Subsequent Hydrolysis
A well-established, though often laborious, pathway to 1,2-dialkylhydrazines involves the use of N,N'-diacylhydrazine intermediates. cdnsciencepub.comsci-hub.se This method provides a scaffold to ensure symmetric alkylation. The synthesis begins with the acylation of hydrazine, using reagents like benzoyl chloride or formic acid, to produce a stable N,N'-diacylhydrazine, such as 1,2-dibenzoylhydrazine or 1,2-diformylhydrazine (B1218853). cdnsciencepub.comorgsyn.org
| Step | Reactants | Product | Purpose | Reference |
|---|---|---|---|---|
| 1. Acylation | Hydrazine, Benzoyl chloride | 1,2-Dibenzoylhydrazine | Protect nitrogen atoms | orgsyn.org |
| 2. Dialkylation | 1,2-Dibenzoylhydrazine, Ethylating agent | 1,2-Dibenzoyl-1,2-diethylhydrazine | Introduce ethyl groups symmetrically | cdnsciencepub.comsci-hub.se |
| 3. Hydrolysis | 1,2-Dibenzoyl-1,2-diethylhydrazine, HCl | 1,2-Diethylhydrazine dihydrochloride (B599025) | Remove protecting groups and isolate product | cdnsciencepub.comorgsyn.org |
Advanced Synthesis of Hydrazine Derivatives
Modern synthetic chemistry seeks to develop more efficient, atom-economical, and novel pathways for constructing chemical bonds and molecular frameworks. The synthesis of hydrazine derivatives has benefited from these advancements, moving beyond classical methods to highly innovative catalytic systems.
Cyclocondensation Reactions for the Formation of Nitrogen-Containing Heterocycles
1,2-Diethylhydrazine dihydrochloride serves as a valuable building block in the synthesis of various nitrogen-containing heterocycles. sigmaaldrich.comchemdad.com Its two nucleophilic nitrogen atoms make it an ideal reactant for cyclocondensation reactions with 1,3-difunctional compounds. uclm.es For instance, it is used in the synthesis of pyrazolidine, 4,5-dihydro-pyrazole, and 1,2-dihydro-phthalazine derivatives. sigmaaldrich.com The reaction of 1,2-dialkylhydrazines with α,β-unsaturated carbonyl compounds is a key method for producing pyrazoline structures. uclm.esresearchgate.net These heterocyclic motifs are significant in medicinal chemistry and materials science. researchgate.netnih.gov
Novel Synthetic Approaches from Dinitrogen and Unsaturated Carbonyl Compounds
A groundbreaking development in nitrogen chemistry is the direct synthesis of hydrazine derivatives from atmospheric dinitrogen (N₂). riken.jp Traditionally, converting the highly stable N≡N triple bond into organic nitrogen compounds requires harsh conditions. However, recent research has demonstrated that a polymetallic titanium hydride compound can catalyze the reaction between dinitrogen and α,β-unsaturated carbonyl compounds under mild conditions. riken.jp
In this process, the titanium complex activates and reduces the dinitrogen molecule, allowing for an Aza-Michael addition to the unsaturated carbonyl compound. riken.jp This forms a new nitrogen-carbon bond directly, providing a novel and more sustainable route to complex organic hydrazine derivatives. riken.jp This approach bypasses the need for pre-functionalized nitrogen sources like hydrazine itself, representing a significant leap in the field of nitrogen fixation and organic synthesis. riken.jp
Investigation of Nucleophilic Substitution Reactions Mediated by Alkylhydrazine Dihydrochlorides
The nitrogen atoms in 1,2-diethylhydrazine are nucleophilic, enabling the molecule to participate in nucleophilic substitution reactions. In these reactions, the hydrazine derivative attacks an electrophilic carbon atom, displacing a leaving group such as a halide. alevelchemistry.co.uklibretexts.org This is a fundamental process for forming carbon-nitrogen bonds. youtube.com
Alkylhydrazine dihydrochlorides can be used as nucleophiles to react with alkyl halides or other activated substrates. youtube.com For example, hydrazines can displace chlorine atoms in activated heterocyclic systems like chlorinated pyridazines, where the electron-deficient ring facilitates the substitution. researchgate.net The reaction mechanism involves the lone pair of electrons on one of the nitrogen atoms initiating the attack on the substrate. This reactivity is crucial for derivatizing molecules and building more complex structures from simpler precursors.
Catalytic Systems in the Synthesis of 1,2-Diethylhydrazine and its Analogues
The synthesis of 1,2-disubstituted hydrazines, including 1,2-diethylhydrazine, can be approached through various synthetic routes. Among these, methods employing catalytic systems are of significant interest due to their potential for efficiency and selectivity. Research in this area has explored the use of transition metal catalysts in reactions such as the reduction of azo compounds and the reductive alkylation of hydrazine derivatives.
One of the primary catalytic strategies for forming 1,2-dialkylhydrazines is the catalytic hydrogenation of the corresponding azines. For instance, the synthesis of 1,2-diethylhydrazine can be envisioned via the reduction of acetaldehyde azine (ethylideneazine). However, early attempts at the reductive alkylation of acetaldehyde with hydrazine hydrochloride using hydrogen and Adam's catalyst (platinum oxide) did not yield a crystalline product, suggesting challenges in achieving a clean reaction with this particular substrate and catalyst system. cdnsciencepub.com
While direct catalytic syntheses of 1,2-diethylhydrazine are not extensively documented with a wide range of catalysts, related research on other hydrazine derivatives provides insight into potentially applicable catalytic systems. For example, ruthenium pincer complexes have been effectively used in the direct synthesis of ketazines from secondary alcohols and hydrazine hydrate. rsc.org This demonstrates the potential of ruthenium-based catalysts in facilitating reactions involving the formation of N-N and C-N bonds in hydrazine derivatives.
Furthermore, nickel and zinc salts have been employed as Lewis acid catalysts in the formation of 1,2,4,5-tetrazines from nitriles and hydrazine, showcasing the utility of these metals in activating substrates for reactions with hydrazine. nih.gov Although the final product is heterocyclic, the initial steps involve the formation of N-N and C-N bonds, which are relevant to the synthesis of substituted hydrazines.
The table below summarizes findings from various synthetic approaches to 1,2-disubstituted hydrazines, including a high-yielding non-catalytic benchmark for 1,2-diethylhydrazine. This provides context for the yields that catalytic methods would need to achieve to be competitive.
| Substrate | Product | Reagent/Catalyst System | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethylideneazine | 1,2-Diethylhydrazine | Lithium aluminum hydride | Not specified | 80 | cdnsciencepub.com |
| Acetaldehyde and Hydrazine Hydrochloride | 1,2-Diethylhydrazine | H₂, Adam's catalyst (PtO₂) | Not specified | Sirupy residue, no crystalline product | cdnsciencepub.com |
| 1,2-Diphenylhydrazine | ortho-Semidine complex | RuCl₂(PPh₃)₃ | Not specified | Not specified | rsc.org |
| Secondary Alcohols and Hydrazine Hydrate | Ketazines | Ruthenium pincer complex | Not specified | Good to excellent | rsc.org |
Reactivity and Chemical Transformations of 1,2 Diethylhydrazine Dihydrochloride
Fundamental Redox Properties and Mechanisms
As a derivative of hydrazine (B178648), 1,2-diethylhydrazine (B154525) possesses inherent reducing properties, stemming from the presence of the nitrogen-nitrogen single bond and the lone pairs of electrons on the nitrogen atoms. The dihydrochloride (B599025) form modulates this reactivity, particularly in different chemical environments.
Role as a Reducing Agent in Organic Transformations
Hydrazine and its derivatives are recognized as versatile reducing agents in organic synthesis. While specific applications of 1,2-diethylhydrazine dihydrochloride as a reducing agent are not extensively documented in readily available literature, its general behavior can be inferred from the known reactions of substituted hydrazines. These compounds are capable of reducing various functional groups, often through mechanisms involving the transfer of hydrogen atoms and the formation of the highly stable dinitrogen molecule (N₂).
One of the most notable applications of hydrazine derivatives is in the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes. This reaction proceeds via a hydrazone intermediate under basic conditions. Although the dihydrochloride salt itself is not directly used in the classic Wolff-Kishner reaction due to the acidic nature of the salt and the requirement of a strong base, the free base, 1,2-diethylhydrazine, can theoretically participate in such transformations.
The general reducing action of hydrazines can be represented by the following half-reaction: R-NH-NH-R → R-N=N-R + 2H⁺ + 2e⁻
Further decomposition of the resulting azoalkane can lead to the formation of stable nitrogen gas and alkyl radicals. The in vivo metabolism of 1,2-diethylhydrazine has been shown to generate ethyl radicals, which can then dimerize to form ethane or undergo other reactions nih.gov. This metabolic transformation underscores the potential for radical-mediated reduction processes.
Oxidative Pathways to Azoalkanes
The oxidation of 1,2-dialkylhydrazines to their corresponding azoalkanes is a well-established transformation. A notable and efficient method for this conversion involves the use of mercuric oxide (HgO). The oxidation of 1,2-diethylhydrazine to azoethane has been demonstrated to proceed in nearly quantitative yields using this reagent suspended in water or ethanol cdnsciencepub.com.
The reaction can be summarized as follows: CH₃CH₂-NH-NH-CH₂CH₃ + HgO → CH₃CH₂-N=N-CH₂CH₃ + H₂O + Hg
This reaction is advantageous as it provides a clean and high-yielding route to azoalkanes, which are valuable sources of free radicals for kinetic investigations through thermal or photochemical decomposition cdnsciencepub.com. The mechanism likely involves a two-electron oxidation of the hydrazine, with the mercuric oxide acting as the oxidizing agent.
Reactions with Inorganic and Organic Reagents
The reactivity of this compound is significantly influenced by the presence of oxidizing agents and the pH of the medium.
Interactions with Oxidizing Agents
As a strong reducing agent, 1,2-diethylhydrazine and its salts are incompatible with strong oxidizing agents. The reaction with such agents can be vigorous and exothermic. While specific studies detailing the reaction of this compound with common oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are scarce, the expected outcome is the oxidation of the hydrazine moiety.
By analogy with hydrazine itself, the reaction with acidified potassium permanganate would likely lead to the oxidation of the hydrazine to nitrogen gas, with the permanganate ion being reduced. For hydrazine, the reaction is: 5N₂H₄ + 4KMnO₄ + 6H₂SO₄ → 5N₂ + 4MnSO₄ + 2K₂SO₄ + 16H₂O brainly.inyoutube.com
A similar stoichiometry would be expected for 1,2-diethylhydrazine, with the ethyl groups potentially being oxidized as well under harsh conditions. The oxidation of secondary amines with potassium permanganate can lead to the formation of tetra-alkyl hydrazines, though the primary reaction with a hydrazine would be the oxidation of the N-N bond quora.com.
Behavior in the Presence of Acidic and Basic Media
This compound is the salt of a weak base (1,2-diethylhydrazine) and a strong acid (hydrochloric acid). In aqueous solution, it will exist in equilibrium with its conjugate base.
CH₃CH₂-NH₂⁺-NH₂⁺-CH₂CH₃ · 2Cl⁻ ⇌ CH₃CH₂-NH-NH-CH₂CH₃ + 2H⁺ + 2Cl⁻
As a salt, it is stable in acidic to neutral solutions. However, in the presence of a strong base, the free 1,2-diethylhydrazine will be liberated. The free base is susceptible to aerial oxidation and can react with atmospheric carbon dioxide brainly.in. Therefore, the dihydrochloride salt is the more stable form for storage and handling. The incompatibility with strong bases is a key chemical characteristic.
Formation and Reactivity of Hydrazone Intermediates
A cornerstone of hydrazine chemistry is the reaction with carbonyl compounds to form hydrazones. 1,2-Diethylhydrazine, liberated from its dihydrochloride salt, readily undergoes condensation reactions with aldehydes and ketones.
The general reaction involves the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.
R¹R²C=O + CH₃CH₂-NH-NH-CH₂CH₃ → R¹R²C=N-NH-CH₂CH₃ + H₂O
The resulting N,N'-diethylhydrazones are stable compounds that can be isolated and characterized. These hydrazones are important intermediates in various synthetic transformations. For instance, as mentioned earlier, they are the key intermediates in the Wolff-Kishner reduction. Under strongly basic conditions and high temperatures, the hydrazone is deprotonated, and subsequent steps lead to the extrusion of nitrogen gas and the formation of an alkane.
The reactivity of the hydrazone functional group itself is diverse. The C=N bond can be subject to addition reactions, and the N-H proton (if present in a monosubstituted hydrazine) is acidic and can be removed by a base. In the case of N,N'-diethylhydrazones, the absence of an N-H proton on the nitrogen atom adjacent to the carbon precludes some of the typical reactivity seen in unsubstituted hydrazones. However, the nitrogen lone pairs remain nucleophilic, and the C=N bond can be cleaved under certain conditions, such as hydrolysis, to regenerate the carbonyl compound and the hydrazine.
The synthesis of various heterocyclic compounds, such as pyrazoles and pyrazolidines, can also utilize hydrazines and their derivatives, highlighting the synthetic utility of these intermediates nih.gov.
Mechanistic Studies of 1,2-Diethylhydrazine Chemical Conversions
Detailed mechanistic studies specifically focused on the chemical conversions of this compound are not extensively available in the reviewed scientific literature. However, insights into the reactivity of the broader class of 1,2-dialkylhydrazines can be drawn from studies on their synthesis and subsequent reactions. The primary chemical transformations involving 1,2-dialkylhydrazines, such as 1,2-diethylhydrazine, include their formation via the reduction of azines and their oxidation to the corresponding azoalkanes.
The synthesis of 1,2-dialkylhydrazines can be effectively achieved through the reduction of azines with lithium aluminum hydride. A study investigating the mechanism of this reaction employed lithium aluminum deuteride as a tracer to elucidate the pathway. The findings from this research provide valuable information on the transformation of the C=N double bonds of the azine into the N-N single bond of the hydrazine derivative.
Once formed, 1,2-dialkylhydrazines can be oxidized to azoalkanes. A common method for this transformation is the use of mercuric oxide in an aqueous medium. This reaction is reported to proceed with high yields, suggesting an efficient and well-defined reaction mechanism. For instance, the oxidation of 1,2-dimethylhydrazine (B38074) with mercuric oxide in water yields azomethane in significantly higher yields compared to other oxidizing agents like cupric chloride. cdnsciencepub.com This indicates that the choice of reagent can significantly influence the efficiency and outcome of the chemical conversion.
| Reactant | Reagent | Product | Yield (%) | Reference |
| Ethylideneazine | Lithium aluminum hydride | 1,2-Diethylhydrazine | 80 | cdnsciencepub.com |
| 2-Propylidene azine | Lithium aluminum hydride | 1,2-Diisopropylhydrazine | - | cdnsciencepub.com |
| 1-Propylideneazine | Lithium aluminum hydride | 1,2-Di-n-propylhydrazine | - | cdnsciencepub.com |
| 1,2-Dimethylhydrazine | Mercuric oxide in water | Azomethane | 74 | cdnsciencepub.com |
Applications in Advanced Chemical Synthesis and Materials Science
Precursor Chemistry for the Development of Complex Organic Molecules
The utility of 1,2-diethylhydrazine (B154525) dihydrochloride (B599025) as a precursor is primarily centered on its ability to introduce a N,N'-diethylamino moiety or to serve as a foundational component for constructing nitrogen-containing heterocyclic systems.
1,2-Diethylhydrazine dihydrochloride is a valuable intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which form the core scaffolds of numerous pharmaceuticals and agrochemicals. It is employed as a reactant in the synthesis of derivatives of pyrazole, pyrazolidine, and phthalazine. These heterocyclic motifs are present in a wide range of biologically active molecules.
Furthermore, the compound has been specifically identified as a reactant in the synthesis of inhibitors for human neutrophil proteinase 3. This enzyme is implicated in inflammatory diseases, making its inhibitors a target for therapeutic drug development. The use of this compound in this context highlights its role in constructing molecules with direct relevance to medicinal chemistry.
While hydrazine (B178648) and its derivatives are known to be used in the synthesis of advanced materials like Covalent Organic Frameworks (COFs) and as modifying agents in Metal-Organic Frameworks (MOFs), specific, documented examples of this compound being used as a primary building block for such frameworks or for polymers are not widely reported in scientific literature. The bifunctional nature of the molecule theoretically allows for its incorporation into polymeric chains, but detailed research on this application is limited. One study has noted the synthesis of a polymeric silver(I) coordination complex using a ligand derived from 1,2-bis(diphenylphosphanyl)-1,2-diethylhydrazine, indicating its potential utility in creating coordination polymers.
Contributions to Methodological Organic Chemistry
The reactivity of this compound has been exploited in the development of efficient and elegant synthetic methodologies, particularly in reactions that build molecular complexity in a controlled manner.
The compound is a key reactant in certain multi-component and cascade reactions, which are highly valued in organic synthesis for their efficiency. It has been utilized in three-component cascade processes for the synthesis of aminoisoindolones and phthalazones. nih.govnih.gov Additionally, its application has been demonstrated in stereoselective heterocyclization reactions to produce substituted hexahydropyrazolodiazepinecarboxylates. nih.govnih.gov These processes allow for the rapid assembly of complex molecular architectures from simple starting materials in a single operation.
Table 1: Methodological Applications of this compound
| Reaction Type | Products Synthesized | Significance |
| Multi-Component/Cascade | Aminoisoindolones, Phthalazones | Efficient assembly of complex heterocyclic systems. |
| Stereoselective Heterocylization | Substituted hexahydropyrazolodiazepinecarboxylates | Controlled synthesis of chiral molecules. |
| General Heterocyclic Synthesis | Pyrazole, Pyrazolidine, Phthalazine derivatives | Access to core structures for APIs and agrochemicals. |
The two nitrogen atoms in 1,2-diethylhydrazine possess lone pairs of electrons, making them potential coordination sites for metal ions. Hydrazine and its derivatives are well-established ligands in coordination chemistry. While extensive studies on this compound itself as a simple ligand are not abundant, its derivatives have been successfully employed in ligand design. For instance, a biphosphine ligand, 1,2-bis(diphenylphosphanyl)-1,2-diethylhydrazine, has been used to synthesize a polymeric silver(I) coordination complex. This demonstrates that the 1,2-diethylhydrazine scaffold can be functionalized to create sophisticated ligands for the construction of complex metal-organic structures.
Role in Research Model Systems
In the field of toxicology and cancer research, certain chemical compounds are used to induce pathological conditions in laboratory animals, creating models to study disease progression and test potential therapies. While the analogue 1,2-dimethylhydrazine (B38074) is a widely used and potent carcinogen for inducing colon cancer in rodent models, 1,2-diethylhydrazine has also been studied for its carcinogenic properties.
The International Agency for Research on Cancer (IARC) has reported on carcinogenicity studies of 1,2-diethylhydrazine. nih.gov When administered to rats, it was found to induce a range of tumors, establishing its role as a carcinogen in experimental animals. nih.gov These studies are critical for understanding the mechanisms of chemical carcinogenesis and for assessing potential human risk.
Table 2: Research Findings on the Carcinogenicity of 1,2-Diethylhydrazine in Rats
| Administration Route | Induced Tumor Types | Research Area |
| Subcutaneous | Brain, Olfactory Bulbs, Mammary Glands, Liver | Toxicology, Oncology |
| Transplacental | Brain, Spinal Cord, Peripheral Nervous System | Developmental Toxicology, Neuro-oncology |
| Data sourced from IARC Monographs. nih.gov |
This application in research models, although focused on its hazardous properties, is a significant contribution to biomedical science, providing tools for investigating cancer biology and developing new therapeutic strategies. nih.gov
Chemical Induction of Carcinogenesis Models for Mechanistic Biological Investigations
1,2-Diethylhydrazine is a chemical compound utilized in experimental settings to induce tumor formation in animal models, thereby facilitating investigations into the mechanisms of carcinogenesis. who.int Research using this compound has provided insights into how cancer develops, particularly in relation to age and tissue type. Studies have demonstrated that its administration to animal models can lead to a variety of tumors, with the specific type and location depending on factors such as the route of exposure and the age of the animal. who.intnih.gov
Carcinogenicity in Animal Models
In carcinogenicity studies, 1,2-diethylhydrazine has been tested in rats, demonstrating its capacity to produce tumors in various organs. who.int The route of administration has been shown to be a critical determinant of the resulting tumor location.
Subcutaneous Administration: When administered subcutaneously to rats, 1,2-diethylhydrazine has been found to produce tumors of the brain, olfactory bulbs, mammary glands, and liver. who.int
Transplacental Exposure: When exposure occurs across the placenta, it has been shown to induce neurogenic malignomas, leading to tumors in the brain, spinal cord, and peripheral nervous system of the offspring. who.intnih.gov
The International Agency for Research on Cancer (IARC) has classified 1,2-diethylhydrazine as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence of carcinogenicity in experimental animals. who.int
Research Findings on Age-Related Carcinogenesis
A significant area of mechanistic investigation has been the role of age in susceptibility to chemical carcinogens. A study involving female L10 rats investigated how age at the time of exposure to 1,2-diethylhydrazine affects tumor development. In this research, rats were administered a single intravenous injection of the compound at either 3 months (younger group) or 14 months (older group) of age and were observed for 95 weeks. nih.gov
The results showed a significantly higher total tumor incidence in the rats treated with 1,2-diethylhydrazine compared to their corresponding control groups. nih.gov Specifically, leukemias, thyroid adenomas, uterine tumors, and mammary malignancies were observed more frequently in the animals exposed to the carcinogen. nih.gov
The table below summarizes the key findings from this investigation.
| Experimental Group | Age at Treatment | Total Tumor Incidence (%) | Tumor Types with Increased Frequency |
|---|---|---|---|
| Younger SDEH-Treated | 3 months | 68.8% | Leukemias, Thyroid Adenomas, Uterine Tumors, Mammary Malignancies |
| Older SDEH-Treated | 14 months | 84.6% | |
| Younger Control | 3 months | 18.2% | N/A |
| Older Control | 14 months | 34.5% |
Data sourced from a study on carcinogenesis induced by 1,2-diethylhydrazine in female rats. nih.gov
Theoretical and Computational Chemistry Studies on 1,2 Diethylhydrazine Dihydrochloride
Quantum Mechanical Investigations of Electronic Structure and Molecular Properties
Detailed quantum mechanical studies on 1,2-diethylhydrazine (B154525) dihydrochloride (B599025) are not present in the accessible scientific literature. Consequently, specific data regarding its optimized geometry, conformational analysis, electron density distribution, electrostatic potentials, and HOMO-LUMO energy gaps are not available. Such studies are fundamental in computational chemistry to predict the behavior of a molecule.
Geometry Optimization and Conformational Analysis
No specific studies on the geometry optimization and conformational analysis of 1,2-diethylhydrazine dihydrochloride were found. This type of analysis would be essential to determine the most stable three-dimensional structure of the molecule, which influences its physical and chemical properties.
Analysis of Electron Density Distributions and Electrostatic Potentials
Information regarding the electron density distribution and electrostatic potential maps for this compound is not available. These analyses are critical for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its reactivity towards other chemical species.
HOMO-LUMO Energy Gaps and Molecular Orbital Theory Applications
There is no published research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for this compound. The HOMO-LUMO gap is a key parameter derived from molecular orbital theory that provides insights into the chemical reactivity and electronic transitions of a molecule. aimspress.commdpi.com
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations to elucidate the reaction mechanisms of this compound have not been a subject of published research. Such simulations are vital for understanding the intricate details of chemical transformations at a molecular level.
Transition State Analysis and Reaction Pathway Mapping
There is a lack of studies involving transition state analysis and reaction pathway mapping for chemical reactions involving this compound. These computational techniques are instrumental in determining the energy barriers and the step-by-step process of a chemical reaction.
Energy Profile Calculations for Specific Chemical Transformations
No data from energy profile calculations for specific chemical transformations of this compound could be located. These calculations provide a quantitative measure of the energy changes that occur throughout a reaction, identifying intermediates and transition states.
While computational studies on related hydrazine (B178648) derivatives exist, the direct and specific theoretical investigation of this compound remains an open area for future research. The absence of such fundamental computational data limits a deeper understanding of this specific chemical compound.
Advanced Computational Techniques and Their Application
A comprehensive review of scientific literature reveals a significant gap in the application of advanced computational techniques to the study of this compound. While computational chemistry is a powerful tool for elucidating molecular structure, properties, and reactivity, dedicated studies on this specific compound appear to be limited or not publicly available. This section outlines the theoretical frameworks that would be applicable for such an investigation, although specific findings for this compound are not present in the current body of research.
Density Functional Theory (DFT) Methodologies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of this compound would typically involve the optimization of its molecular geometry to find the most stable conformation. This would be followed by the calculation of various electronic properties.
Table 1: Potential DFT-Calculable Properties for this compound
| Property | Description | Potential Insights |
| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest energy. | Provides bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | Calculated infrared (IR) and Raman spectra. | Allows for the identification of characteristic functional groups and comparison with experimental spectra. |
| Electronic Energies | Total energy, HOMO-LUMO gap, ionization potential, and electron affinity. | Offers insights into the molecule's stability, reactivity, and electronic transitions. |
| Mulliken and NBO Charges | Distribution of electron density among the atoms. | Helps in understanding the polarity of bonds and reactive sites within the molecule. |
Without published research, specific values for these properties for this compound cannot be provided.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
To gain a deeper understanding of the bonding and electronic interactions within this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are invaluable.
NBO analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis could quantify the strength of the N-N and N-C bonds, as well as the interactions between the diethylhydrazine cation and the chloride anions.
QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. Key parameters derived from QTAIM are the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs).
Table 2: Hypothetical QTAIM Parameters for Bonds in this compound
| Bond | Expected Nature of Interaction | Expected Sign of ∇²ρ(r) |
| N-N | Covalent | Negative |
| N-C | Covalent | Negative |
| C-C | Covalent | Negative |
| C-H | Covalent | Negative |
| N-H...Cl | Ionic/Hydrogen Bonding | Positive |
These analyses would provide a quantitative description of the chemical bonding and non-covalent interactions, which are crucial for understanding the compound's structure and properties. However, no such studies have been specifically reported for this compound.
Molecular Dynamics Simulations to Understand Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in solution. An MD simulation of this compound in a solvent like water would provide insights into its solvation structure, diffusion, and interactions with the surrounding solvent molecules.
The simulation would track the trajectories of all atoms in the system, allowing for the calculation of properties such as the radial distribution function (RDF) between the ions and water molecules. The RDF would reveal the average distance and coordination number of water molecules around the diethylhydrazinium cation and the chloride anions. Such simulations are essential for understanding the compound's behavior in a realistic chemical environment, but published MD studies on this specific compound are not available.
Predictive Modeling for Structure-Reactivity and Structure-Property Relationships
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties.
For this compound, QSAR models could potentially be developed to predict its toxicological or pharmacological properties based on a set of calculated molecular descriptors. Similarly, QSPR models could predict physical properties like boiling point, melting point, and solubility. The development of such models requires a dataset of related compounds with known activities or properties, along with a range of calculated descriptors.
Table 3: Examples of Molecular Descriptors for QSAR/QSPR of Hydrazine Derivatives
| Descriptor Class | Examples |
| Constitutional | Molecular weight, number of atoms, number of bonds |
| Topological | Wiener index, Balaban index |
| Geometrical | Molecular surface area, molecular volume |
| Quantum Chemical | HOMO/LUMO energies, dipole moment, atomic charges |
While these predictive modeling techniques are widely used in chemistry and drug discovery, their specific application to establish structure-reactivity and structure-property relationships for this compound has not been documented in the available scientific literature.
Analytical Methodologies for the Characterization and Quantification of 1,2 Diethylhydrazine Dihydrochloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the structural characterization of 1,2-diethylhydrazine (B154525) dihydrochloride (B599025), providing detailed information about its molecular framework, functional groups, and connectivity.
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For 1,2-diethylhydrazine dihydrochloride, these techniques can confirm the presence of the ethyl groups, the hydrazine (B178648) backbone, and the dihydrochloride salt form.
While a specific experimental IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its structure. The presence of the N-H bonds in the protonated hydrazine moiety would give rise to stretching vibrations, typically in the region of 3300-3000 cm⁻¹. The C-H stretching vibrations of the ethyl groups are expected in the 3000-2850 cm⁻¹ region. Furthermore, N-H bending, C-H bending, C-N stretching, and N-N stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).
Table 1: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretch | 3300 - 3000 | IR, Raman |
| C-H Stretch (alkyl) | 3000 - 2850 | IR, Raman |
| N-H Bend | 1650 - 1550 | IR |
| C-H Bend (alkyl) | 1470 - 1350 | IR |
| C-N Stretch | 1250 - 1020 | IR |
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The ethyl groups should exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons (-CH₃), and a triplet for the methyl protons coupled to the methylene protons. The chemical shifts will be influenced by the adjacent protonated nitrogen atoms. The N-H protons would likely appear as a broad signal, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. Two distinct signals are expected for the two types of carbon atoms in the ethyl groups: one for the methylene carbons (-CH₂-) and one for the methyl carbons (-CH₃-). The chemical shifts of these carbons will be deshielded due to the electronegativity of the adjacent nitrogen atoms.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment. In a study on the metabolism of hydrazine using ¹⁵N-NMR, unchanged hydrazine was detected at 32 ppm. nih.gov For this compound, the nitrogen signal would be expected to be a single peak, with its chemical shift influenced by the ethyl substituents and protonation. The chemical shifts of hydrazines are a subject of specialized studies. acs.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~1.3 | Triplet |
| ¹H | -CH₂- | ~3.2 | Quartet |
| ¹H | N-H | Variable (broad) | Singlet |
| ¹³C | -CH₃ | ~10-15 | - |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would likely lead to the loss of the two HCl molecules followed by ionization of the 1,2-diethylhydrazine free base.
The mass spectrum of 1,2-diethylhydrazine (the free base) shows characteristic fragmentation patterns. nih.gov The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the free base (88.15 g/mol ). Common fragmentation pathways for alkyl hydrazines involve cleavage of the C-N and N-N bonds.
High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.
Table 3: Major Fragments Observed in the GC-MS of 1,2-Diethylhydrazine
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 59 | 70.40 | [C₂H₅NHNH]⁺ |
| 31 | 99.99 | [CH₂NH₂]⁺ |
Data obtained from the GC-MS of the free base, 1,2-diethylhydrazine. nih.gov
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and the conformation of the 1,2-diethylhydrazinium cation, as well as the location of the chloride counter-ions and any hydrogen bonding interactions within the crystal lattice. However, to date, the crystal structure of this compound has not been reported in the crystallographic databases.
Chromatographic and Electrophoretic Separation Techniques
Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification.
Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile compounds like hydrazines. scxhsdetector.com For the analysis of this compound, the compound would likely need to be converted to its more volatile free base form prior to or during injection. A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase, would be appropriate for separating nitrogen-containing compounds. mdpi.com Detection can be achieved using a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced selectivity. For unequivocal identification, GC can be coupled with mass spectrometry (GC-MS). mdpi.com
Table 4: A Potential GC-MS Method for Hydrazine Analysis
| Parameter | Condition |
|---|---|
| Column | HP-INNOWax fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Temperature Program | Initial 40°C, ramp to 240°C |
| Detector | Mass Spectrometer (in SIM or MRM mode) |
Based on a method for 1,1-dimethylhydrazine (B165182) transformation products. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. Due to its salt nature, this compound is well-suited for analysis by reversed-phase HPLC. A C18 column with an acidic mobile phase (e.g., water/acetonitrile with trifluoroacetic acid) would be a common starting point. Detection can be performed using a UV detector, although the chromophore in 1,2-diethylhydrazine is weak. To enhance sensitivity and selectivity, derivatization with a UV-active or fluorescent tag is a common strategy for hydrazine analysis. cdc.gov Alternatively, an electrochemical detector can be employed.
Capillary Electrophoresis with Amperometric Detection
Capillary electrophoresis (CE) coupled with amperometric detection (ED) is a powerful technique for the separation and quantification of electroactive compounds like hydrazine derivatives. The high separation efficiency of CE combined with the high sensitivity of ED makes it suitable for detecting trace amounts of these substances. While specific studies on this compound are not widely published, the methodology developed for analogous short-chain alkylhydrazines, such as dimethylhydrazine, provides a robust framework. nih.gov
A nonaqueous capillary electrophoresis (NACE) method with electrochemical detection has proven effective for hydrazine and its methyl derivatives. nih.govresearchgate.net This approach is applicable to 1,2-diethylhydrazine due to the similar electrochemical properties of the hydrazine functional group. The separation is typically performed in a nonaqueous buffer system, which can enhance solubility and separation efficiency for certain analytes.
Key parameters for the NACE-ED analysis of short-alkyl hydrazines include the composition of the running buffer, the choice of the working electrode, and the applied detection potential. nih.gov A common setup involves a bare platinum working electrode set at a specific potential to oxidize the hydrazine moiety. nih.govcapes.gov.br The choice of solvent composition in the running buffer and the injection media is critical for achieving optimal performance. nih.gov
The performance of this method for analogous compounds demonstrates its potential for the sensitive determination of 1,2-diethylhydrazine. The limits of detection (LOD) achieved for similar hydrazine derivatives are typically in the low nanogram per milliliter (ng/mL) range, showcasing the method's high sensitivity. nih.gov
| Compound | Limit of Detection (LOD) (ng/mL) |
|---|---|
| Hydrazine | 5 |
| Monomethylhydrazine | 2 |
| 1,2-Dimethylhydrazine (B38074) (symmetrical) | 12 |
| 1,1-Dimethylhydrazine (unsymmetrical) | 1 |
Titrimetric and Elemental Analysis Methods
Titrimetric and elemental analysis methods are classical, yet highly reliable, techniques for determining the purity and confirming the elemental composition of a compound like this compound.
Titrimetric Analysis is frequently based on the oxidation-reduction (redox) properties of the hydrazine group. pageplace.de A variety of oxidizing agents can be used as titrants, including potassium iodate, iodine, and potassium bromate. pageplace.de One specific method involves iodine titration to determine the molecular weight or purity of the free base, 1,2-diethylhydrazine. Another approach is argentometric titration, which is used to quantify the chloride content in the dihydrochloride salt, thereby providing an assessment of the salt's purity.
Another titrimetric strategy relies on acid-base chemistry in non-aqueous media. For instance, mixtures of hydrazines can be analyzed by titration with perchloric acid, leveraging the basic nature of the nitrogen atoms. dtic.mil
Elemental Analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₄H₁₄Cl₂N₂), elemental analysis would focus on quantifying the mass percentages of carbon, hydrogen, nitrogen, and chlorine. The experimentally determined percentages are then compared against the calculated theoretical values to confirm the compound's identity and purity. Research has reported experimental values for carbon and hydrogen that align closely with the calculated theoretical percentages for this compound.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 29.83 | 29.95 |
| Hydrogen (H) | 8.77 | 8.60 |
| Nitrogen (N) | 17.40 | - |
| Chlorine (Cl) | 44.01 | - |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2-diethylhydrazine dihydrochloride, and how can purity be optimized?
- Methodology : A common synthesis involves reacting 1,2-dibromopropane with 1,2-diethylhydrazine under controlled conditions . To optimize purity, column chromatography (using silica gel) or recrystallization in ethanol-water mixtures is recommended. Purity should be verified via NMR (¹H/¹³C) and high-resolution mass spectrometry.
Q. How is the structural characterization of this compound performed using crystallography?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and chloride ion coordination . Mercury software can visualize intermolecular interactions and void spaces in the crystal lattice .
Q. What are the primary toxicological concerns associated with this compound?
- Methodology : The compound is classified as a Group 2B carcinogen by IARC due to structural similarity to 1,2-dimethylhydrazine dihydrochloride, which induces intestinal tumors in rodents . Acute toxicity testing in rodents (LD₅₀ determination) and Ames tests for mutagenicity are standard protocols.
Advanced Research Questions
Q. How do contradictory findings on dietary modulators (e.g., antioxidants) affect carcinogenicity studies of hydrazine derivatives?
- Analysis : Vitamin E was shown to enhance 1,2-dimethylhydrazine dihydrochloride-induced tumorigenesis in mice, contradicting assumptions about antioxidant protection . Researchers must control for diet-nutrient interactions and employ longitudinal study designs with multiple endpoints (tumor latency, incidence, histopathology) to resolve such conflicts .
Q. What experimental strategies address variability in tumorigenesis outcomes across hydrazine studies?
- Methodology : Use inbred animal strains (e.g., F344 rats) to minimize genetic variability . Autoradiography with ³H-thymidine or ¹⁴C-labeled compounds can track DNA synthesis and carcinogen distribution in target tissues (e.g., colon epithelium) . Dose-response studies with staggered administration timelines help distinguish transient vs. persistent effects.
Q. How can computational tools improve mechanistic understanding of hydrazine-induced DNA damage?
- Methodology : Density Functional Theory (DFT) calculations predict reactive intermediates (e.g., ethyl radicals) generated during metabolic activation. Pair this with in vitro models (e.g., human colon organoids) treated with this compound and analyzed via LC-MS for DNA adducts (e.g., 7-ethylguanine).
Data Contradiction and Resolution
Q. Why do some studies report hepatocyte-specific carcinogen uptake but no tumor development in the liver?
- Analysis : Autoradiographic data show high ¹⁴C-1,2-dimethylhydrazine accumulation in hepatocytes, yet tumors arise in the colon . This suggests tissue-specific metabolic activation (e.g., CYP450 isoforms in the liver converting the compound to non-carcinogenic metabolites) or differential DNA repair efficiency. Resolve via comparative transcriptomics of hepatic vs. intestinal tissues post-exposure.
Experimental Design Considerations
Q. What controls are critical in animal models studying hydrazine-induced carcinogenesis?
- Guidelines :
- Use vehicle controls (saline or HCl-adjusted solutions) to account for pH effects.
- Include a cohort treated with a structurally analogous non-carcinogen (e.g., 1,2-diphenylhydrazine) to isolate carcinogenicity mechanisms .
- Monitor fecal microbiota composition if testing dietary modulators, as gut flora can alter hydrazine metabolism .
Software and Tools
Q. Which crystallography software suites are recommended for analyzing hydrazine derivatives?
- Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
